Behenic Anhydride
Overview
Description
Behenic anhydride, also known as docosanoic anhydride, is a chemical compound with the molecular formula C44H86O3. It is derived from behenic acid, a long-chain saturated fatty acid. This compound is primarily used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Behenic Anhydride, also known as Docosanoic Anhydride, is a chemical compound with the empirical formula C44H86O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
This compound, like other anhydrides, undergoes reactions involving nucleophilic attack . The general mechanism involves:
- Nucleophilic attack on the carbonyl group .
- Deprotonation by a base .
- Removal of the leaving group .
- Protonation of the carboxylate .
This mechanism allows this compound to react with various molecules, leading to different outcomes based on the nucleophile involved .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it has been incorporated into the sn-1, 3 positions of triacylglycerols in palm olein and high-oleic sunflower oil . This modification can influence the metabolism of these oils.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it is recommended to store it under inert gas in a cool and dark place, preferably at a temperature below 15°C .
Biochemical Analysis
Biochemical Properties
Docosanoic anhydride plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are essential for the breakdown and synthesis of complex lipids. Docosanoic anhydride also interacts with proteins involved in lipid metabolism, influencing the formation and degradation of lipid molecules .
Cellular Effects
Docosanoic anhydride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, docosanoic anhydride can alter the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids. Additionally, it impacts cell signaling pathways related to inflammation and cell proliferation .
Molecular Mechanism
At the molecular level, docosanoic anhydride exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA oxidase, which plays a role in fatty acid oxidation. These interactions lead to changes in gene expression, affecting the overall metabolic state of the cell. Docosanoic anhydride also influences the activity of transcription factors that regulate lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of docosanoic anhydride change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that prolonged exposure to docosanoic anhydride can lead to alterations in cellular metabolism and gene expression, with potential long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of docosanoic anhydride vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve cellular function. At high doses, docosanoic anhydride may exhibit toxic effects, leading to cellular damage and impaired metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Docosanoic anhydride is involved in several metabolic pathways, including fatty acid oxidation and lipid synthesis. It interacts with enzymes such as acyl-CoA oxidase and fatty acid synthase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of various metabolites, altering the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, docosanoic anhydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of docosanoic anhydride within tissues can influence its overall impact on cellular function .
Subcellular Localization
Docosanoic anhydride is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of docosanoic anhydride is crucial for its activity and function, as it allows the compound to interact with specific enzymes and biomolecules involved in lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Behenic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion. This method involves the reaction of behenic acid chloride with sodium behenate under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a mixed reagent system, such as triphenylphosphine and trichloroisocyanuric acid, under mild reaction conditions at room temperature. This method offers advantages like short reaction times, high yields, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Behenic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form behenic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols, typically under acidic or basic catalysis.
Aminolysis: Primary or secondary amines, often under mild heating.
Major Products Formed:
Hydrolysis: Behenic acid.
Alcoholysis: Behenic esters.
Aminolysis: Behenic amides.
Scientific Research Applications
Behenic anhydride finds applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, and cosmetics due to its hydrophobic properties
Comparison with Similar Compounds
Stearic Anhydride: Similar in structure but derived from stearic acid.
Palmitic Anhydride: Derived from palmitic acid and has a shorter carbon chain.
Arachidic Anhydride: Derived from arachidic acid and has a slightly shorter carbon chain than behenic anhydride
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct hydrophobic properties and higher melting points compared to its shorter-chain counterparts. These properties make it particularly valuable in applications requiring long-lasting hydrophobic coatings and high-temperature stability .
Properties
IUPAC Name |
docosanoyl docosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPVWXJLKHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340713 | |
Record name | Docosanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-23-3 | |
Record name | Docosanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Behenic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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